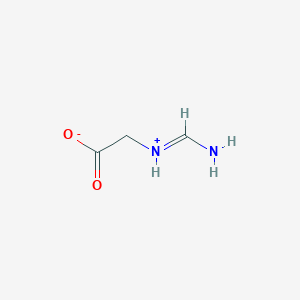
Formiminoglycine
説明
Molecular Structure Analysis
Formiminoglycine has a molecular weight of 102.092 Da . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
Formiminoglycine has a density of 1.3±0.1 g/cm3, a boiling point of 237.4±42.0 °C at 760 mmHg, and a flash point of 97.4±27.9 °C . It has a molar refractivity of 23.0±0.5 cm3 and a molar volume of 76.4±7.0 cm3 .科学的研究の応用
Enzymatic Studies and Purification : Formiminoglycine formimino transferase is utilized in preparing and purifying 5-formiminotetrahydrofolic acid, an important compound in biochemistry (Rabinowitz, 1963).
Protein Labeling : The formylglycine-generating enzyme, derived from formiminoglycine, is used to introduce aldehyde groups into proteins, enabling various protein labeling applications. This approach is significant in research involving protein function and interactions (Carrico, Carlson, & Bertozzi, 2007).
Modification of Recombinant Proteins : Formiminoglycine and its derivatives are used for in vivo modification of recombinant proteins, a critical process in biotechnology and pharmaceutical research. This application includes identifying novel substrate sequences in bacteria and E. coli strains (Rush & Bertozzi, 2008).
Antibody-Drug Conjugates : The enzyme is also employed for introducing unique amino acids into proteins, such as in the production of antibody-drug conjugates (ADCs), which are increasingly important in targeted cancer therapies (Rupniewski & Rabuka, 2019).
Bioconjugation Chemistry : In bioconjugation chemistry, formylglycine-generating enzymes create non-canonical residues within target proteins for bioorthogonal conjugation reactions, expanding the toolbox for protein engineering and drug development (Krüger et al., 2018).
Purine Breakdown : Formiminoglycine acts as a key intermediate in purine breakdown and can be synthesized for various scientific research applications, contributing to our understanding of metabolic pathways (Rabinowitz, 1963).
Peptide Synthesis : It is used as a building block for pharmaceutically relevant motifs in peptides, demonstrating its utility in synthetic chemistry and drug development (Yates et al., 2023).
Molecular Biology : Formylglycine-generating enzymes have applications in site-specific labeling reactions on protein scaffolds, facilitating studies in molecular biology and protein engineering (Krüger, Dierks, & Sewald, 2018).
Catalytic Capabilities : Formylglycine has been leveraged for its unique catalytic capabilities in biotechnology applications beyond its natural function, illustrating the enzyme's versatility (Appel & Bertozzi, 2015).
Antibacterial Effects : Research indicates potential antibacterial effects against Mycobacterium tuberculosis using penta-peptide ligands inhibiting the formylglycine-generating enzyme, highlighting its role in developing new antimicrobial strategies (Asiimwe et al., 2022).
特性
IUPAC Name |
2-(aminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCTZRWBHOKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175667 | |
| Record name | Formiminoglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formiminoglycine | |
CAS RN |
2140-03-6 | |
| Record name | N-(Iminomethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formiminoglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC90354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formiminoglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMIMINOGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



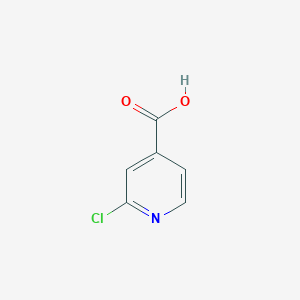
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
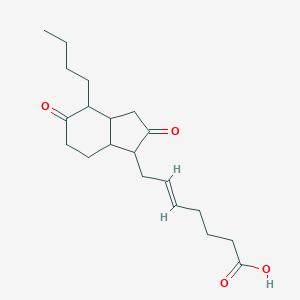
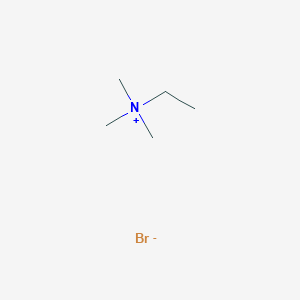
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)

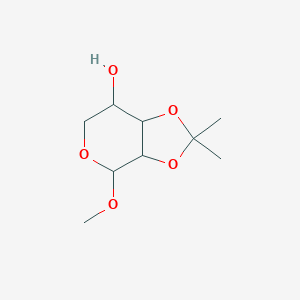
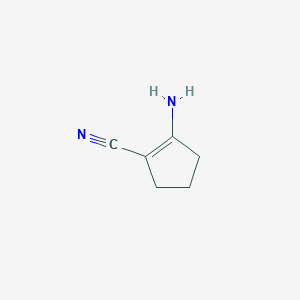
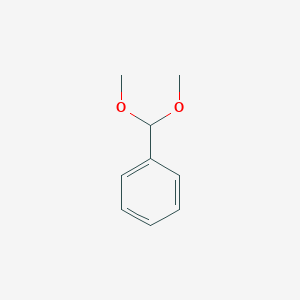
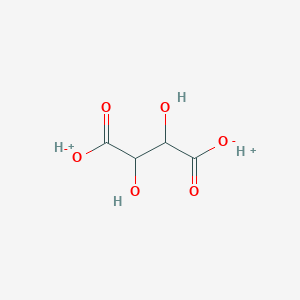

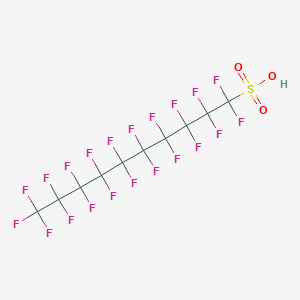
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)